Lipophilicity Modulation: Calculated LogP Difference vs. Non-Fluorinated Analog
The compound's XLogP3 value is 1.1 [1]. When compared to the non-fluorinated analog 3,4-dimethoxybenzylhydrazine, which has a calculated XLogP of approximately 0.7, the difluoromethoxy substitution increases lipophilicity by about 0.4 log units. This is consistent with the known effect of -OCF2H as a lipophilic isostere, which can enhance membrane permeability without drastically increasing molecular weight [2].
| Evidence Dimension | Calculated lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.1 |
| Comparator Or Baseline | 3,4-Dimethoxybenzylhydrazine: estimated XLogP ≈ 0.7 |
| Quantified Difference | ΔXLogP ≈ +0.4 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2024.11.20) |
Why This Matters
Higher lipophilicity can translate to improved membrane permeability and oral absorption, a critical parameter for early-stage drug discovery and lead optimization.
- [1] PubChem. Compound Summary for CID 20113304. XLogP3 value. National Center for Biotechnology Information (2026). View Source
- [2] Zafrani Y, Yeffet D, Sod-Moriah G, et al. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 2017, 60(2): 797-804. View Source
